molecular formula C9H9NO2S B8298790 5-Methoxy-2-methyl-4-thiocyanato-phenol

5-Methoxy-2-methyl-4-thiocyanato-phenol

Cat. No.: B8298790
M. Wt: 195.24 g/mol
InChI Key: YRXGIYXRCPNLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methyl-4-thiocyanato-phenol is a substituted phenol derivative featuring a methoxy group (-OCH₃) at position 5, a methyl group (-CH₃) at position 2, and a thiocyanato (-SCN) group at position 3. This compound combines electron-donating (methoxy, methyl) and pseudohalide (thiocyanato) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

(4-hydroxy-2-methoxy-5-methylphenyl) thiocyanate

InChI

InChI=1S/C9H9NO2S/c1-6-3-9(13-5-10)8(12-2)4-7(6)11/h3-4,11H,1-2H3

InChI Key

YRXGIYXRCPNLQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)OC)SC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Thiocyanato-Containing Compounds

Thiocyanato groups are prevalent in heterocyclic and aromatic systems. Key comparisons include:

Compound 7f (5-Acetyl-3-phenyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole)
  • Substituents: Thiocyanato is absent, but a thiazolidinone ring and acetyl group dominate.
  • IR Data: Strong CO stretches at 1661 cm⁻¹ (acetyl) and 1629 cm⁻¹ (thiazolinone) .
  • Thermal Stability : High melting point (250–252°C) due to extended conjugation and hydrogen bonding.
5-Methoxy-2-methyl-4-thiocyanato-phenol
  • Substituents : Simpler aromatic system with -SCN at position 4.
  • Expected IR : A sharp SCN stretch (~2100–2050 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
  • Predicted Reactivity : The thiocyanato group may undergo nucleophilic substitution or redox reactions, contrasting with 7f’s acetyl reactivity .

Isocyanato vs. Thiocyanato Phenols

lists Phenol,5-isocyanato-2-methyl- (CAS 221344-14-5), an isocyanato analog of the target compound.

Property 5-Methoxy-2-methyl-4-thiocyanato-phenol 5-Isocyanato-2-methyl-phenol
Substituents -SCN (position 4), -OCH₃ (5), -CH₃ (2) -NCO (position 5), -CH₃ (2)
Reactivity Thiocyanato: less reactive, pseudohalide Isocyanato: highly reactive, electrophilic
Applications Potential as a ligand or intermediate Likely used in polymer synthesis
Thermal Stability Moderate (predicted) Likely lower due to reactive -NCO

The thiocyanato group’s lower electrophilicity reduces its reactivity toward nucleophiles compared to isocyanato derivatives, making it more stable under ambient conditions .

Methoxy-Substituted Phenols

highlights 3-Methoxyphenyl isocyanate and 4-Methoxyphenylhydrazine hydrochloride , emphasizing positional effects of methoxy groups:

Compound Methoxy Position Key Functional Group
5-Methoxy-2-methyl-4-thiocyanato-phenol 5 -SCN
3-Methoxyphenyl isocyanate 3 -NCO
4-Methoxyphenylhydrazine HCl 4 -NHNH₂
  • Electronic Effects : The methoxy group at position 5 in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution at positions 2 and 4.
  • Solubility: Methoxy groups enhance solubility in polar solvents compared to non-substituted phenols .

Spectral and Analytical Comparisons

NMR and IR Spectroscopy

  • ¹H NMR :
    • The target’s methyl group (position 2) may resonate near δ 2.35 (cf. δ 2.35 for CH₃ in 7f ).
    • Methoxy protons typically appear as a singlet at δ 3.8–3.8.
  • ¹³C NMR :
    • Thiocyanato carbon (C≡N) is expected near δ 110–120, similar to nitrile derivatives .
  • IR :
    • Absence of carbonyl stretches (unlike 7f or 7j) distinguishes the target from acylated analogs .

Elemental Analysis

Comparisons with thiocyanato-containing compounds (e.g., 7j, C₂₈H₁₈N₄O₂S₃) suggest the target’s sulfur and nitrogen content would align with its molecular formula (C₉H₉NO₂S).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.